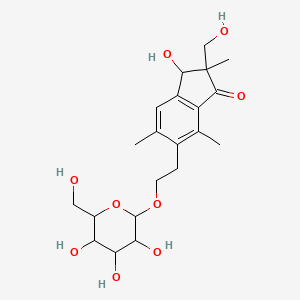
3-Methylethcathinone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substituted cathinones, like 4-methylethcathinone and 3,4-dimethylmethcathinone are psychoactive compounds that may be used as designer drugs. 3-Methylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological properties have not been elucidated. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Pharmacokinetic Profiles and Pharmacodynamic Effects
Methylone, a synthetic cathinone similar to 3-Methylethcathinone, has been studied extensively for its pharmacokinetic profiles and pharmacodynamic effects in rats. Research reveals that methylone and its metabolites like MDC and HHMC show specific patterns in terms of peak times and half-lives after administration. These pharmacokinetic properties have been linked with the drug's effects on locomotor activity and neurotransmitter release in the brain (Elmore et al., 2017).
Identification and Quantification in Biological Samples
Methods have been developed to identify and quantify 4-Methylethcathinone (a close analog of 3-Methylethcathinone) and other synthetic cathinones in biological samples, showcasing the presence and regular consumption of these compounds. This analytical capability is crucial for understanding the distribution and impact of these substances in the human body (Alvarez et al., 2017).
Mechanisms of Hepatotoxicity
Investigations into the mechanisms of hepatotoxicity triggered by designer cathinone drugs, including 4-Methylethcathinone, have pointed towards oxidative stress, mitochondrial dysfunction, and apoptosis as pathways of cell death in liver cells. Understanding these mechanisms is vital for assessing the potential risks and devising strategies to mitigate the adverse effects of these substances (Valente et al., 2016).
Propiedades
Nombre del producto |
3-Methylethcathinone (hydrochloride) |
|---|---|
Fórmula molecular |
C12H17NO · HCl |
Peso molecular |
227.7 |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11;/h5-8,10,13H,4H2,1-3H3;1H |
Clave InChI |
NNXYBZFXJQGRBC-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=CC(C)=CC=C1.Cl |
Sinónimos |
3-MEC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



